1,4-Diazabicyclo[2.2.2]octane

Catalog No.
S562889
CAS No.
280-57-9
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diazabicyclo[2.2.2]octane

CAS Number

280-57-9

Product Name

1,4-Diazabicyclo[2.2.2]octane

IUPAC Name

1,4-diazabicyclo[2.2.2]octane

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2

InChI Key

IMNIMPAHZVJRPE-UHFFFAOYSA-N

SMILES

C1CN2CCN1CC2

Solubility

4.01 M
13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C
Soluble in chloroform
45 g/100 g water at 25 °C

Synonyms

1,4-Ethylenepiperazine; 33LV; A 33; AE 33; Activator 105E; Bicyclo[2.2.2]-1,4-diazaoctane; D 33LV; Dabco; Dabco 33LV; Dabco 3LV; Dabco Crystal; Dabco Crystalline; Dabco L 1202; Dabco S 25; Jeffcat TD 100; Kaolizer 31; L 33; L 33E; LC 96003; LV 33; Mi

Canonical SMILES

C1CN2CCN1CC2

Catalyst in Polymerization Reactions:

,4-Diazabicyclo[2.2.2]octane, also known as triethylenediamine (TEDA), is a versatile catalyst widely employed in various polymerization reactions. Its unique combination of basicity and steric hindrance makes it effective in activating monomers and promoting chain growth. Specifically, DABCO finds applications in:

  • Ring-opening polymerization (ROP): DABCO efficiently catalyzes the ROP of cyclic esters, carbonates, and amides, enabling the synthesis of well-defined, high-molecular-weight polymers with controlled architectures .
  • Polycondensation reactions: DABCO acts as a catalyst in polycondensation reactions like the formation of polyurethanes, polyamides, and polyimides, offering improved control over polymer properties like chain length and functionality .

Reagent in Organic Synthesis:

DABCO's strong nucleophilicity renders it a valuable reagent in diverse organic synthesis applications. Some notable examples include:

  • Nucleophilic substitution reactions: DABCO participates in S_N2 reactions, displacing halide ions from alkyl halides to form desired amine products .
  • Dehydrohalogenation reactions: DABCO can abstract protons adjacent to halogens, facilitating the removal of HX (X = Cl, Br, I) and generating alkenes .
  • Acylation reactions: DABCO acts as a base in acylation reactions, promoting the formation of amides and esters from carboxylic acids and acyl chlorides/anhydrides .

Other Scientific Research Applications:

Beyond catalysis and organic synthesis, DABCO exhibits valuable properties in other scientific research areas:

  • Complexation chemistry: DABCO forms complexes with various metal ions, finding applications in catalysis, separations, and material science .
  • Bioconjugation: DABCO can be attached to biomolecules like antibodies for labeling or immobilization purposes .
  • Material science: DABCO serves as a precursor for the synthesis of porous materials and ionic liquids, offering potential applications in gas storage, separation technologies, and catalysis .

Physical Description

Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals

Color/Form

Colorless hygroscopic crystals

XLogP3

-0.2

Boiling Point

174.0 °C
174 °C

Density

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo

LogP

log Kow = -0.49 (est)

Melting Point

159.0 °C
158 °C

UNII

X8M57R0JS5

Related CAS

51390-22-8 (diacetate)

GHS Hazard Statements

Aggregated GHS information provided by 846 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 846 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 840 of 846 companies with hazard statement code(s):;
H228 (73.69%): Flammable solid [Danger Flammable solids];
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (45.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Radiation-Protective Agents

Vapor Pressure

0.74 mmHg
0.742 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

280-57-9

Associated Chemicals

Bicyclo(2.2.2)octane, 1,4-diaza, dihydrochloride;49563-87-3

Wikipedia

Triethylenediamine

Methods of Manufacturing

KRAUSE ET AL, BRITISH PATENT 871,754 (1958 TO HOUDRY PROCESS).
Triethylenediamine can be produced from ethylenediamine or ethanolamine, diethanolamine, or diethylenetriamine with a variety of different catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
1,4-Diazabicyclo[2.2.2]octane: ACTIVE
Triethylenediamine is used to impregnate the activated carbon found in respiratory protection against chemical weapon agents.
Certain low-molecular chemical weapon agents such as hydrogen cyanide and cyanogen chloride are poorly absorbed by active carbon. In order to improve protection against these substances, the carbon is impregnated with metallic salts of copper, chromium and sometimes silver. Further impregnation with organic substances also occurs, the most common additive being triethylenediamine.

Analytic Laboratory Methods

Gas chromatographic identification & separation of piperazine derivatives were achieved with good reproducibility.
Method: NIOSH 2540, issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: naphthylisothiourea derivative of analytes; Matrix: air; Detection Limit: 0.9 ug per sample. /Ethylenediamine/

Dates

Modify: 2023-08-15
Ross et al. Reactions of HDDA benzynes with structurally complex, multifunctional natural products. Nature Chemistry, doi: 10.1038/nchem.2732, published online 27 February 2017
Burtch et al. In situ visualization of loading-dependent water effects in a stable metal-organic framework. Nature Chemistry, doi: 10.1038/s41557-019-0374-y, published online 2 December 2019
Su et al. Dipolar order in an amphidynamic crystalline metal-organic framework through reorienting linkers. Nature Chemistry, DOI: 10.1038/s41557-020-00618-6, published online 15 February 2021

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